molecular formula C13H17N3O2S B14379997 3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide CAS No. 89914-34-1

3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

Cat. No.: B14379997
CAS No.: 89914-34-1
M. Wt: 279.36 g/mol
InChI Key: WQSAWQNQDLXYDF-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes an ethoxymethyl group, a phenyl group, and a sulfanylideneimidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of ethoxymethyl isocyanate with N-phenyl-2-sulfanylideneimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazolidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide
  • 3-(Ethoxymethyl)-N-phenyl-2-thioxoimidazolidine-1-carboxamide

Uniqueness

3-(Ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or chemical properties, making it valuable for specific research and industrial purposes.

Properties

CAS No.

89914-34-1

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

3-(ethoxymethyl)-N-phenyl-2-sulfanylideneimidazolidine-1-carboxamide

InChI

InChI=1S/C13H17N3O2S/c1-2-18-10-15-8-9-16(13(15)19)12(17)14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,17)

InChI Key

WQSAWQNQDLXYDF-UHFFFAOYSA-N

Canonical SMILES

CCOCN1CCN(C1=S)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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